molecular formula C12H22N2O4 B1342312 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid CAS No. 299203-94-4

2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid

Cat. No.: B1342312
CAS No.: 299203-94-4
M. Wt: 258.31 g/mol
InChI Key: JLDQVJCRBZXIOR-UHFFFAOYSA-N
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Description

2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid is a chemical compound with the molecular formula C12H22N2O4 and a molecular weight of 258.31 g/mol. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-aminopiperidine with di-tert-butyl dicarbonate to form the Boc-protected intermediate, which is then reacted with bromoacetic acid to yield the final product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes stringent quality control measures to ensure high purity and consistency. The production is carried out in cleanroom environments to prevent contamination.

Chemical Reactions Analysis

Types of Reactions: 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for the deprotection of the Boc group.

    Substitution: Common reagents include alkyl halides and acyl chlorides for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can be further functionalized .

Scientific Research Applications

2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the development of biochemical assays and as a building block for peptide synthesis.

    Medicine: It is explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: The compound is used in the production of fine chemicals and specialty chemicals

Comparison with Similar Compounds

    2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: This compound is similar in structure but contains a phenyl group, making it useful as a semi-flexible linker in PROTAC development.

    4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid: This compound has a similar Boc-protected piperazine structure and is used in different synthetic applications.

Uniqueness: 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid is unique due to its specific combination of the Boc-protected piperidine and acetic acid moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)13-9-4-6-14(7-5-9)8-10(15)16/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDQVJCRBZXIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595436
Record name {4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299203-94-4
Record name {4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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